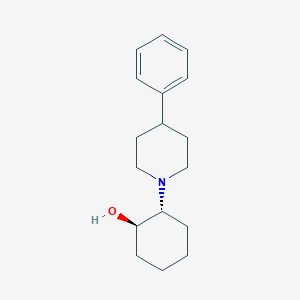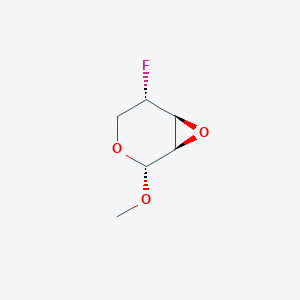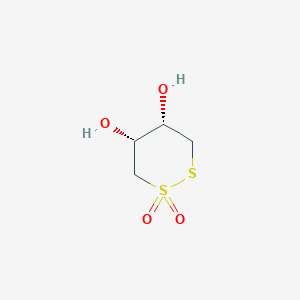
(4S,5R)-1,1-dioxodithiane-4,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5R)-1,1-dioxodithiane-4,5-diol, commonly known as 4,5-dioxo-1,2-dithiolane-3-thiolate (DDTT), is a sulfur-containing heterocyclic compound. It has garnered attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
(4S,5R)-1,1-dioxodithiane-4,5-diol has a unique mechanism of action, which involves the formation of a stable complex with metal ions. The thiolate group of (4S,5R)-1,1-dioxodithiane-4,5-diol acts as a strong nucleophile, and it readily forms coordination bonds with metal ions. This complex formation results in the activation of metal ions, which can then participate in various chemical reactions.
Efectos Bioquímicos Y Fisiológicos
(4S,5R)-1,1-dioxodithiane-4,5-diol has been found to have several biochemical and physiological effects. It has been shown to have antioxidant activity, which can protect cells from oxidative stress. (4S,5R)-1,1-dioxodithiane-4,5-diol has also been found to have antitumor activity, which makes it a potential candidate for the development of anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4S,5R)-1,1-dioxodithiane-4,5-diol is its ability to form stable complexes with metal ions. This property makes it useful in various chemical reactions and analytical applications. However, the use of (4S,5R)-1,1-dioxodithiane-4,5-diol in lab experiments is limited by its low solubility in water and organic solvents. This limits its applicability in certain reactions and makes it difficult to handle in the laboratory.
Direcciones Futuras
There are several future directions for the research on (4S,5R)-1,1-dioxodithiane-4,5-diol. One potential area of research is the development of new synthetic methods for (4S,5R)-1,1-dioxodithiane-4,5-diol. Another area of research is the exploration of its potential applications in the field of catalysis. Additionally, the use of (4S,5R)-1,1-dioxodithiane-4,5-diol in the development of new sensors for the detection of metal ions and other analytes is an area of active research.
Métodos De Síntesis
(4S,5R)-1,1-dioxodithiane-4,5-diol can be synthesized in several ways, including oxidation of 1,2-dithiol-3-thione with potassium permanganate, oxidation of 1,2-dithiol-3-thione with hydrogen peroxide, and oxidation of 1,2-dithiol-3-thione with iodine. The most commonly used method is the oxidation of 1,2-dithiol-3-thione with potassium permanganate. This method involves the reaction of 1,2-dithiol-3-thione with potassium permanganate in the presence of sodium hydroxide to yield (4S,5R)-1,1-dioxodithiane-4,5-diol.
Aplicaciones Científicas De Investigación
(4S,5R)-1,1-dioxodithiane-4,5-diol has been found to have potential applications in scientific research. It has been used as a ligand in the synthesis of metal complexes, as a reagent in the synthesis of organic compounds, and as a probe for the detection of metal ions. (4S,5R)-1,1-dioxodithiane-4,5-diol has also been used in the preparation of sensors for the detection of hydrogen peroxide and glucose.
Propiedades
Número CAS |
120586-49-4 |
|---|---|
Nombre del producto |
(4S,5R)-1,1-dioxodithiane-4,5-diol |
Fórmula molecular |
C4H8O4S2 |
Peso molecular |
184.2 g/mol |
Nombre IUPAC |
(4S,5R)-1,1-dioxodithiane-4,5-diol |
InChI |
InChI=1S/C4H8O4S2/c5-3-1-9-10(7,8)2-4(3)6/h3-6H,1-2H2/t3-,4+/m1/s1 |
Clave InChI |
HEDDKNPLYXIIDO-DMTCNVIQSA-N |
SMILES isomérico |
C1[C@H]([C@H](CS(=O)(=O)S1)O)O |
SMILES |
C1C(C(CS(=O)(=O)S1)O)O |
SMILES canónico |
C1C(C(CS(=O)(=O)S1)O)O |
Otros números CAS |
120586-49-4 |
Sinónimos |
1,2-dithiane-4,5-diol 1,1-dioxide NSC 624151 NSC-624151 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





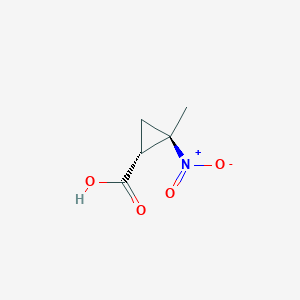
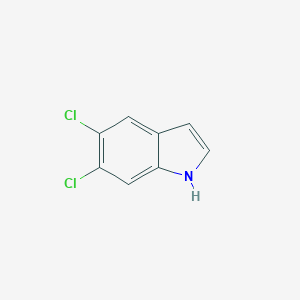
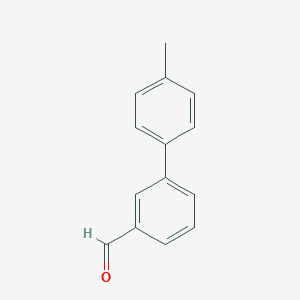
![5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B58431.png)
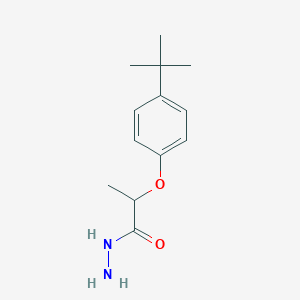
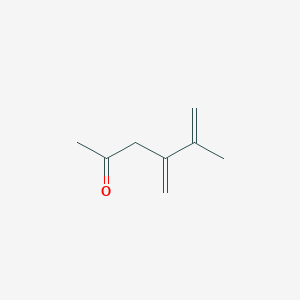
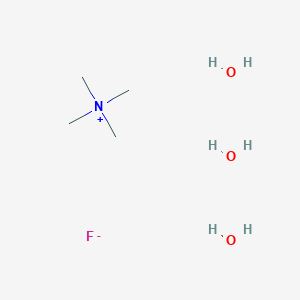
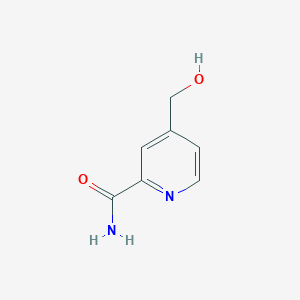
![1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone](/img/structure/B58440.png)
